REACTION_CXSMILES
|
C[O:2][CH2:3][C:4]1[O:8][C:7]([C:9]([O:11][CH3:12])=O)=[CH:6][CH:5]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[CH3:12][O:11][CH2:9][C:7]1[O:8][C:4]([C:3]([NH:15][CH2:14][CH2:13][NH2:16])=[O:2])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1=CC=C(O1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(O1)C(=O)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |